molecular formula C10H9NO4 B8622456 3-Nitrobenzoic acid allyl ester CAS No. 779-80-6

3-Nitrobenzoic acid allyl ester

Cat. No.: B8622456
CAS No.: 779-80-6
M. Wt: 207.18 g/mol
InChI Key: ODSNCZIFTQVJLF-UHFFFAOYSA-N
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Description

3-Nitrobenzoic acid allyl ester (C₁₀H₉NO₄) is an aromatic ester derived from 3-nitrobenzoic acid and allyl alcohol. Allyl esters are notable for their reactivity in organic synthesis, particularly in protecting group strategies and polymer chemistry due to the allyl moiety's susceptibility to cleavage under mild conditions .

Synthesis Pathway:
The synthesis of this compound likely follows a two-step process analogous to its methyl ester counterpart :

Nitration: Benzene is nitrated to nitrobenzene.

Oxidation and Esterification: Nitrobenzene is oxidized to 3-nitrobenzoic acid, which is then esterified with allyl alcohol via acid-catalyzed reaction.

Properties

CAS No.

779-80-6

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

prop-2-enyl 3-nitrobenzoate

InChI

InChI=1S/C10H9NO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h2-5,7H,1,6H2

InChI Key

ODSNCZIFTQVJLF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features of 3-nitrobenzoic acid allyl ester with its methyl, ethyl, and phenyl analogs:

Compound Molecular Formula Molecular Weight (g/mol) Ester Group Key Functional Groups
This compound C₁₀H₉NO₄ 207.19 Allyl Nitro (–NO₂), Ester (–COO–)
3-Nitrobenzoic acid methyl ester C₈H₇NO₄ 181.15 Methyl Nitro (–NO₂), Ester (–COO–)
3-Nitrobenzoic acid ethyl ester C₉H₉NO₄ 195.17 Ethyl Nitro (–NO₂), Ester (–COO–)
3-Nitrobenzoic acid phenyl ester C₁₃H₉NO₄ 243.22 Phenyl Nitro (–NO₂), Ester (–COO–)

Key Observations :

  • Molecular Weight : The allyl ester has a higher molecular weight than methyl and ethyl esters due to the allyl group's unsaturated C₃H₅ moiety.
  • Reactivity : Allyl esters exhibit unique reactivity in deprotection reactions (e.g., via palladium catalysis) compared to saturated alkyl esters .

Physicochemical Properties

Property Allyl Ester Methyl Ester Ethyl Ester Phenyl Ester
Melting Point Not reported 220–224°C (IX)* Not reported Not reported
Solubility Likely low in H₂O Low in H₂O Low in H₂O Insoluble in H₂O
Stability Heat-sensitive Stable Stable Stable

Note: Data for methyl ester (IX) refers to 3-nitro-4-thiocyanatobenzoic acid methyl ester, highlighting the influence of substituents on melting points.

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